8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 182181-31-3
VCID: VC20906066
InChI: InChI=1S/C9H5Cl2F3N2/c10-2-6-4-16-3-5(9(12,13)14)1-7(11)8(16)15-6/h1,3-4H,2H2
SMILES: C1=C(C2=NC(=CN2C=C1C(F)(F)F)CCl)Cl
Molecular Formula: C9H5Cl2F3N2
Molecular Weight: 269.05 g/mol

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS No.: 182181-31-3

Cat. No.: VC20906066

Molecular Formula: C9H5Cl2F3N2

Molecular Weight: 269.05 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine - 182181-31-3

Specification

CAS No. 182181-31-3
Molecular Formula C9H5Cl2F3N2
Molecular Weight 269.05 g/mol
IUPAC Name 8-chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C9H5Cl2F3N2/c10-2-6-4-16-3-5(9(12,13)14)1-7(11)8(16)15-6/h1,3-4H,2H2
Standard InChI Key JZSWDSSZJDYTKR-UHFFFAOYSA-N
SMILES C1=C(C2=NC(=CN2C=C1C(F)(F)F)CCl)Cl
Canonical SMILES C1=C(C2=NC(=CN2C=C1C(F)(F)F)CCl)Cl

Introduction

Chemical Identity and Structural Characteristics

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine possesses a distinct chemical structure characterized by a fused ring system with strategically positioned functional groups. Its heterocyclic nature, combined with the presence of halogen atoms and a trifluoromethyl group, contributes to its chemical reactivity and utility as a synthetic intermediate.

Basic Identifiers

The compound's fundamental identification characteristics are summarized in the following table:

ParameterInformation
IUPAC Name8-chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS Number182181-31-3
Molecular FormulaC₉H₅Cl₂F₃N₂
Molecular Weight269.05 g/mol
PubChem Compound ID19367129

Structural Representation

The structural composition of 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine features a bicyclic imidazo[1,2-a]pyridine core with three key substituents: a chlorine atom at position 8, a chloromethyl group at position 2, and a trifluoromethyl group at position 6. This arrangement confers specific chemical properties that make the compound valuable for various applications.

Chemical Identifiers and Notation

Additional chemical identifiers that facilitate the compound's recognition in databases and literature include:

Identifier TypeValue
InChIInChI=1S/C9H5Cl2F3N2/c10-2-6-4-16-3-5(9(12,13)14)1-7(11)8(16)15-6/h1,3-4H,2H2
InChIKeyJZSWDSSZJDYTKR-UHFFFAOYSA-N
SMILESC1=C(C2=NC(=CN2C=C1C(F)(F)F)CCl)Cl
Canonical SMILESC1=C(C2=NC(=CN2C=C1C(F)(F)F)CCl)Cl
MDL NumberMFCD06739265

Physical and Chemical Properties

The physical and chemical properties of 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine determine its behavior in different environments and its utility in various applications. These properties stem from its molecular structure and the electronic effects of its functional groups.

Physical State and Appearance

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically appears as a solid at room temperature, although detailed information about its color and crystalline form is limited in the available literature.

Chemical Reactivity

The compound's reactivity profile is influenced by several structural elements:

  • The chloromethyl group at position 2 serves as a reactive site for nucleophilic substitution reactions, making it valuable for further functionalization.

  • The trifluoromethyl group at position 6 affects the electronic distribution within the molecule, potentially influencing its interactions with biological targets.

  • The chlorine atom at position 8 provides additional opportunities for chemical modifications through various coupling reactions.
    These characteristics enable the compound to undergo a variety of chemical transformations, contributing to its utility as a versatile synthetic intermediate.

Synthetic Applications and Importance

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine serves as a critical intermediate in the synthesis of various compounds with significant applications across multiple fields. Its structural features make it particularly valuable in creating molecules with specific biological activities.

Pharmaceutical Development

The compound plays a crucial role in pharmaceutical research and development, particularly in the creation of drugs targeting neurological disorders. Its unique structure allows for the development of compounds with enhanced efficacy and specificity in neurological applications.
The imidazo[1,2-a]pyridine core present in this compound is found in various pharmaceutically active molecules, including sedatives, anxiolytics, and anticonvulsants. The addition of the trifluoromethyl group often improves metabolic stability and membrane permeability of drug candidates, while the reactive chloromethyl group allows for further structural elaboration to optimize pharmacological properties.

Agricultural Chemicals

In agricultural chemistry, 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine contributes to the development of effective pest control agents. Compounds derived from this intermediate can offer solutions that combine effectiveness with reduced environmental impact, addressing the growing demand for sustainable agricultural practices.
The trifluoromethyl group, in particular, is known to enhance the stability and activity of agricultural chemicals, potentially leading to products that require lower application rates while maintaining effectiveness against target pests.

Applications in Various Fields

Material Science Applications

The incorporation of 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives into advanced materials has been explored in material science research. These applications include the development of coatings and polymers with enhanced durability and resistance to harsh environmental conditions.
The fluorinated compounds derived from this intermediate may contribute to materials with:

  • Increased thermal stability

  • Improved chemical resistance

  • Enhanced hydrophobicity

  • Reduced surface energy
    These properties are particularly valuable in industrial settings where materials are exposed to extreme conditions.

Biochemical Research

In biochemical research, 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine and its derivatives have proven useful in understanding complex biological processes. The compound's distinctive structure makes it valuable for creating probes that can help scientists investigate biochemical pathways and develop innovative therapeutic strategies.
The reactive chloromethyl group, in particular, allows for the attachment of various labels or affinity tags that can facilitate biochemical studies, including protein labeling and the investigation of binding sites.

Research Findings and Future Directions

Structure-Activity Relationships

Research involving 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has contributed to understanding structure-activity relationships in various biological systems. The compound's distinctive substituents allow researchers to explore how specific structural modifications influence biological activity, providing valuable insights for drug design and development.

Chemical Versatility

The chemical versatility of 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is evident in its ability to undergo various chemical transformations. The presence of multiple reactive sites enables diverse chemical reactions, including:

  • Nucleophilic substitution at the chloromethyl position

  • Cross-coupling reactions involving the chlorine at position 8

  • Further functionalization of the imidazo[1,2-a]pyridine core
    This reactivity profile makes the compound a valuable building block in the synthesis of complex molecules with tailored properties.

Comparison with Related Compounds

Understanding 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine in the context of structurally related compounds provides valuable insights into its unique characteristics and applications. The table below compares this compound with two structurally related derivatives:

Property8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
CAS Number182181-31-3178488-36-3353258-35-2
Molecular FormulaC₉H₅Cl₂F₃N₂C₈H₄ClF₃N₂C₉H₄ClF₃N₂O₂
Molecular Weight269.05 g/mol220.58 g/mol264.59 g/mol
Key Structural DifferenceContains chloromethyl group at position 2Lacks substituent at position 2Contains carboxylic acid group at position 2
Melting PointNot specifically reported in available data100°C to 103°CNot specifically reported in available data
This comparison highlights how subtle structural differences between these compounds can lead to distinct chemical properties and potentially different applications. The presence of the chloromethyl group in 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine provides a reactive handle for further chemical modifications, distinguishing it from the unsubstituted variant.

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